

Spectroscopic and Structural Analysis of 2-Morpholinopyrimidine-5-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Morpholinopyrimidine-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-Morpholinopyrimidine-5-carbaldehyde**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. This guide also includes generalized experimental protocols for the acquisition of such spectroscopic data, intended to serve as a reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Morpholinopyrimidine-5-carbaldehyde**. These predictions are derived from the analysis of its functional groups, including the morpholine ring, the pyrimidine core, and the aldehyde group.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.9 - 10.1	Singlet	1H	Aldehyde proton (-CHO)
~8.7 - 8.9	Singlet	2H	Pyrimidine protons (H4, H6)
~3.7 - 3.9	Triplet	4H	Morpholine protons (-N-CH ₂ -)
~3.6 - 3.8	Triplet	4H	Morpholine protons (-O-CH ₂ -)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~185 - 195	Aldehyde carbonyl carbon (-CHO)
~162 - 165	Pyrimidine carbon (C2)
~158 - 160	Pyrimidine carbons (C4, C6)
~115 - 120	Pyrimidine carbon (C5)
~66 - 68	Morpholine carbons (-O-CH ₂ -)
~43 - 45	Morpholine carbons (-N-CH ₂ -)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2850	Medium	C-H stretching (aliphatic)
~2850 - 2750	Weak	C-H stretching (aldehyde)
~1700 - 1680	Strong	C=O stretching (aldehyde)
~1600 - 1550	Strong	C=N and C=C stretching (pyrimidine ring)
~1250 - 1050	Strong	C-O-C stretching (morpholine)

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₉ H ₁₁ N ₃ O ₂
Molecular Weight	193.20 g/mol
Predicted [M+H] ⁺	194.09

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of NMR, IR, and MS data for a solid organic compound like **2-Morpholinopyrimidine-5-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition:

- For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

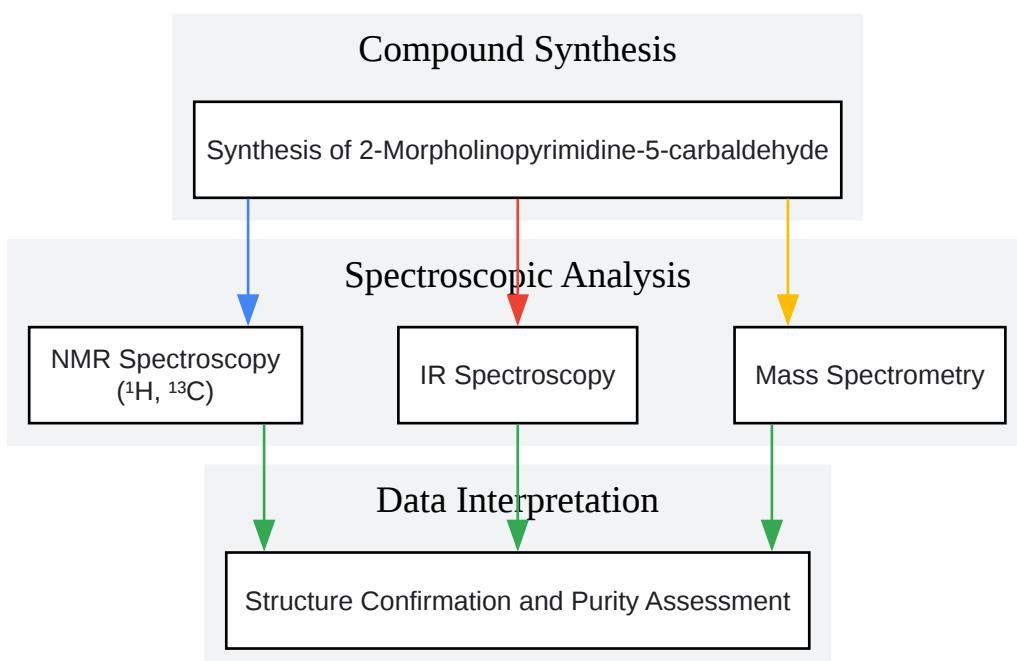
- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is typically used.
- Data Acquisition: Introduce the sample solution into the ion source. The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range. High-resolution mass

spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ($[M]^+$ or $[M+H]^+$) and any characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **2-Morpholinopyrimidine-5-carbaldehyde**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 2-Morpholinopyrimidine-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274651#spectroscopic-data-of-2-morpholinopyrimidine-5-carbaldehyde-nmr-ir-ms>

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